molecular formula C16H26N2O7 B12904240 Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate CAS No. 53478-26-5

Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate

Cat. No.: B12904240
CAS No.: 53478-26-5
M. Wt: 358.39 g/mol
InChI Key: VUIRTWBHRGHKNG-UHFFFAOYSA-N
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Description

Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is a specialized malonate derivative featuring an acetamido group and a 2-oxo-3-oxazolidinyl ring connected via a butyl chain to the malonate ester core. The oxazolidinone moiety is notable for its presence in antibiotics (e.g., linezolid), suggesting applications in antimicrobial or anti-inflammatory drug development .

Properties

CAS No.

53478-26-5

Molecular Formula

C16H26N2O7

Molecular Weight

358.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-[4-(2-oxo-1,3-oxazolidin-3-yl)butyl]propanedioate

InChI

InChI=1S/C16H26N2O7/c1-4-23-13(20)16(17-12(3)19,14(21)24-5-2)8-6-7-9-18-10-11-25-15(18)22/h4-11H2,1-3H3,(H,17,19)

InChI Key

VUIRTWBHRGHKNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN1CCOC1=O)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate typically involves multiple steps, starting with the preparation of the oxazolidinyl ring and the malonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate involves its interaction with specific molecular targets and pathways. The oxazolidinyl ring and malonate ester groups play crucial roles in its reactivity and biological activity. These interactions can lead to the inhibition of certain enzymes or the modulation of cellular pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate with related malonate derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₈H₂₈N₂O₇ 384.43 Not reported Not reported Oxazolidinone, acetamido, butyl Pharmaceutical intermediate
Diethyl 2-acetamidomalonate C₉H₁₅NO₅ 217.22 Not reported Not reported Acetamido Intermediate for Fingolimod
Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate C₁₆H₁₈O₅ 290.31 81.8–82.4 Not reported p-Tolyl, methyl Research chemical
Diethyl (3-methylbut-2-enyl)malonate C₁₂H₂₀O₄ 228.28 Not reported 127 (11 Torr) Prenyl Flavor/fragrance synthesis
Diethyl 2-(4-chlorobenzamido)malonate C₁₄H₁₆ClNO₅ 313.73 Not reported Not reported Chlorobenzamido PPARγ ligand synthesis

Physicochemical Properties

  • Melting Points: Crystalline derivatives like dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (m.p. 81.8–82.4°C) demonstrate higher rigidity than liquid esters (e.g., diethyl malonate, b.p. 181°C) . The target compound’s oxazolidinone ring may enhance crystallinity, though data are unavailable.
  • Solubility: Oxazolidinone’s polarity could improve aqueous solubility compared to non-polar esters like diethyl benzyl malonate .

Research Findings and Data Gaps

  • Toxicity and Environmental Impact: Diethyl malonate analogs (e.g., dimethyl malonate) show low acute toxicity but require further eco-toxicological studies . The target compound’s oxazolidinone group may alter biodegradability, necessitating specific hazard evaluations.
  • Market Dynamics :
    • Malonate esters with pharmaceutical applications (e.g., diethyl methyl malonate) dominate markets, driven by intermediates for antihypertensives and antivirals .

Biological Activity

Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate (CAS Number: 53478-26-5) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₇
Molecular Weight358.39 g/mol
CAS Number53478-26-5

The structure of this compound includes a malonate moiety, which is known for its role in various biological processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds with oxazolidinone structures have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. The oxazolidinone class is known for inhibiting bacterial protein synthesis, making it a target for antibiotic development .
  • Antitumor Properties : Research has indicated that derivatives of malonate compounds can exhibit cytotoxic effects on various cancer cell lines. These effects may be due to the modulation of metabolic pathways and induction of apoptosis in tumor cells .
  • Enzyme Inhibition : Compounds with similar structural features have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis .

1. Antibacterial Activity

A study focused on the synthesis of oxazolidinone derivatives reported that compounds with similar structures exhibited potent activity against resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. The mechanism involved the inhibition of protein synthesis by binding to the bacterial ribosome .

2. Antitumor Effects

In a separate investigation, malonate derivatives were tested against human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

3. Enzyme Modulation

Research on enzyme inhibitors has shown that compounds featuring oxazolidinone structures can selectively inhibit methyltransferases involved in epigenetic regulation. This inhibition can lead to altered gene expression patterns, which may have therapeutic implications in cancer treatment .

Q & A

Q. 1.1. How can synthetic routes for Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate be optimized for yield and purity?

Methodological Answer:

  • Stepwise Optimization : Begin with coupling reactions between malonate esters and functionalized intermediates (e.g., oxazolidinone-containing alkyl bromides). Use NaH or K2_2CO3_3 as bases in anhydrous DMF or THF, as these conditions promote nucleophilic substitution while minimizing hydrolysis .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. For crystallization, use n-hexane/dioxane mixtures to obtain single crystals for structural validation .
  • Catalyst Selection : Employ transition-metal catalysts (e.g., Pd or Ni complexes) for stereoselective C–C bond formation, particularly for asymmetric synthesis of the oxazolidinone moiety .

Q. 1.2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify key functional groups (e.g., acetamido, oxazolidinone, and malonate ester peaks). Compare chemical shifts with literature data for similar malonate derivatives .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in n-hexane/dioxane) and resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding patterns .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) or GC-MS with electron ionization (EI) to verify molecular ion peaks and fragmentation patterns .

Q. 1.3. How can the reactivity of the malonate core be leveraged in further functionalization?

Methodological Answer:

  • Enolate Chemistry : Generate the malonate enolate using LDA or NaHMDS, then alkylate with electrophiles (e.g., halides or epoxides) to introduce substituents at the α-position. Monitor reaction progress via TLC or in situ IR .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Heck reactions to attach aryl/vinyl groups to the malonate backbone, optimizing Pd catalysts (e.g., Pd(PPh3_3)4_4) and base systems (e.g., K3_3PO4_4) .

Advanced Research Questions

Q. 2.1. How can kinetic studies resolve contradictions in reported reaction rates for malonate-based systems?

Methodological Answer:

  • Pulsed EPR and TR-EPR : Measure radical addition rates to unsaturated bonds (e.g., fumarate/maleate derivatives) using time-resolved electron paramagnetic resonance. Apply Stern-Volmer analysis to determine rate constants and correlate with polymerization efficiency .
  • Computational Modeling : Use DFT calculations to compare activation energies for competing pathways (e.g., enolate vs. radical mechanisms). Validate models with kinetic isotope effects (KIEs) .

Q. 2.2. What experimental designs mitigate neurotoxicity risks associated with malonate derivatives?

Methodological Answer:

  • In Vitro Models : Treat primary neuronal cultures with the compound and assay for mitochondrial dysfunction (e.g., ATP depletion, ROS production). Co-administer fluoxetine to block serotonin/dopamine uptake and assess neuroprotection .
  • In Vivo Dosing : Conduct dose-response studies in rodents, monitoring striatal dopamine/glutamate levels via microdialysis. Use LC-MS to quantify malonate accumulation in brain tissue .

Q. 2.3. How can asymmetric catalysis be applied to synthesize enantiopure derivatives?

Methodological Answer:

  • Chiral Catalysts : Screen heterodinuclear rare-earth complexes (e.g., La/Yb-Schiff base systems) for enantioselective ring-opening of aziridines or oxazolidinones. Optimize solvent (toluene/THF) and temperature (-20°C to RT) to achieve >95% ee .
  • Enzymatic Decarboxylation : Engineer aryl malonate decarboxylase (AMDase) variants for stereocontrol in decarboxylative protonation reactions. Use directed evolution to enhance substrate specificity toward bulky acetamido groups .

Q. 2.4. What strategies address discrepancies in crystallization behavior under varying humidity?

Methodological Answer:

  • Dynamic Vapor Sorption (DVS) : Measure water uptake/loss in malonate-oxazolidinone hybrids at 25–80% RH. Correlate hygroscopicity with XRD patterns to identify metastable polymorphs .
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize crystal lattices. Screen solvents (e.g., ethanol/water) using high-throughput crystallization robots .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
1^1H NMRδ 1.2–1.4 (triplet, ester CH3_3), δ 4.1–4.3 (quartet, ester CH2_2), δ 7.2–7.5 (oxazolidinone aryl)
IR1740 cm1^{-1} (C=O, ester), 1680 cm1^{-1} (C=O, oxazolidinone), 3300 cm1^{-1} (N–H)
X-raySpace group P21_1/c, intramolecular H-bond between acetamido NH and oxazolidinone O

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionsImpact on Yield/Purity
BaseNaH (for alkylation), K2_2CO3_3 (for coupling)Minimizes hydrolysis of malonate ester
SolventAnhydrous DMF (polar aprotic)Enhances nucleophilicity of enolate intermediates
CatalystPd(OAc)2_2/PPh3_3 (5 mol%)Enables Suzuki cross-coupling with aryl boronic acids

Contradictions and Resolutions

  • Data Conflict : Reported discrepancies in reaction yields for malonate alkylation may arise from trace moisture or competing side reactions. Resolution: Use molecular sieves to dry solvents and monitor reaction progress via in situ FTIR to detect intermediate enolate formation .
  • Toxicity Variability : Differences in neurotoxic effects across studies may reflect variations in blood-brain barrier penetration. Resolution: Administer compounds via intracerebral injection in rodent models to bypass systemic metabolism .

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